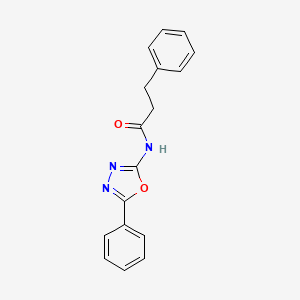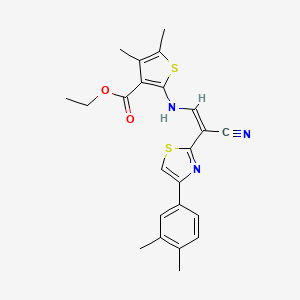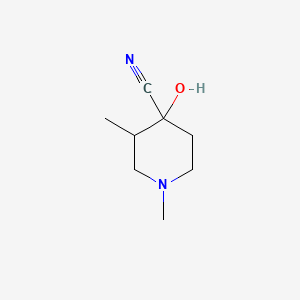
3-phenyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-phenyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide is a complex organic compound characterized by its phenyl groups and oxadiazole ring. This compound belongs to the class of heterocyclic compounds, which are known for their diverse biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-phenyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide typically involves multi-step organic reactions. One common method starts with the reaction of phenylhydrazine with benzaldehyde to form a phenylhydrazone, which is then cyclized to form the oxadiazole ring. The propanamide group is introduced through subsequent reactions involving acyl chloride and amines.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can help in achieving higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3-phenyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The phenyl groups can be oxidized to form phenolic compounds.
Reduction: The oxadiazole ring can be reduced to form a corresponding amine.
Substitution: The propanamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as ammonia (NH₃) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Phenolic derivatives.
Reduction: Amines.
Substitution: Amides and other substituted derivatives.
Applications De Recherche Scientifique
3-phenyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide has various applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It has been studied for its potential biological activities, including anticonvulsant properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 3-phenyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide exerts its effects involves interactions with specific molecular targets and pathways. The phenyl groups and oxadiazole ring can interact with enzymes and receptors, leading to biological responses.
Comparaison Avec Des Composés Similaires
3-phenyl-1,2,4-oxadiazol-5(4H)-one: This compound has a similar structure but lacks the propanamide group.
Substituted phenyl containing 1,3,4-oxadiazole-2-yl-but-2-enamides: These compounds are structurally related and have been evaluated for anticonvulsant activity.
Uniqueness: 3-phenyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide is unique due to its specific combination of phenyl groups and the oxadiazole ring, which contribute to its distinct chemical and biological properties.
This compound continues to be a subject of interest in various fields of research, and its potential applications are vast. Further studies are needed to fully understand its properties and harness its benefits for practical use.
Propriétés
IUPAC Name |
3-phenyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c21-15(12-11-13-7-3-1-4-8-13)18-17-20-19-16(22-17)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOWSZIWYIZCCKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=NN=C(O2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-chlorophenyl)-3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2972825.png)


![2-{[4-(4-chlorophenyl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2972831.png)

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-4-methylbenzamide](/img/structure/B2972835.png)
![[4-(1-Cyanocyclopentyl)phenyl]boronic acid](/img/structure/B2972836.png)
![3-cyclopropyl-1-[[4-[6-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]-5-fluoropyridin-2-yl]phenyl]methyl]imidazolidine-2,4-dione;hydrochloride](/img/structure/B2972837.png)
![N-[5-({[(2,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]CYCLOPROPANECARBOXAMIDE](/img/structure/B2972840.png)
![5-amino-1-{[(2-ethylphenyl)carbamoyl]methyl}-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2972841.png)
![5-(benzyloxy)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2972843.png)
![N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-phenoxypropanamide](/img/structure/B2972846.png)

